di(1H-imidazol-1-yl)methanimine di(1H-imidazol-1-yl)methanimine
Brand Name: Vulcanchem
CAS No.: 104619-51-4
VCID: VC20739459
InChI: InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H
SMILES: C1=CN(C=N1)C(=N)N2C=CN=C2
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol

di(1H-imidazol-1-yl)methanimine

CAS No.: 104619-51-4

Cat. No.: VC20739459

Molecular Formula: C7H7N5

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

di(1H-imidazol-1-yl)methanimine - 104619-51-4

CAS No. 104619-51-4
Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
IUPAC Name di(imidazol-1-yl)methanimine
Standard InChI InChI=1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H
Standard InChI Key FKGQRXQOODICAT-UHFFFAOYSA-N
SMILES C1=CN(C=N1)C(=N)N2C=CN=C2
Canonical SMILES C1=CN(C=N1)C(=N)N2C=CN=C2

Physical and Chemical Properties

Di(1H-imidazol-1-yl)methanimine exhibits distinctive physical and chemical properties that determine its behavior in various applications and reactions. The compound exists as a solid at room temperature and standard pressure conditions, making it relatively stable and easy to handle in laboratory and industrial settings . The physical state of the compound influences its storage requirements, handling procedures, and potential applications in various fields. According to available data, the compound has a density of approximately 1.4±0.1 g/cm³, which is typical for organic compounds containing heterocyclic rings . This density value is important for volumetric calculations in formulation development and process design involving this compound.

The thermal properties of di(1H-imidazol-1-yl)methanimine provide insights into its stability and behavior under different temperature conditions. The compound has a melting point range of 103-104°C, which indicates its transition from solid to liquid phase . This moderate melting point suggests a reasonably strong intermolecular force network within the crystal structure of the compound. Additionally, the compound has a relatively high boiling point of approximately 355.1±25.0°C at 760 mmHg, which indicates strong intermolecular forces that must be overcome for vaporization to occur . The flash point of di(1H-imidazol-1-yl)methanimine is reported to be 168.5±23.2°C, indicating the lowest temperature at which its vapors can ignite when exposed to an ignition source . These thermal properties are essential considerations for safety protocols and process design in manufacturing and handling operations.

The following table presents a comprehensive overview of the physical and chemical properties of di(1H-imidazol-1-yl)methanimine:

PropertyValueSource
Molecular FormulaC₇H₇N₅
Molecular Weight161.164 g/mol
Physical StateSolid
Density1.4±0.1 g/cm³
Melting Point103-104°C
Boiling Point355.1±25.0°C at 760 mmHg
Flash Point168.5±23.2°C
Exact Mass161.070145
Polar Surface Area (PSA)59.49000
LogP-0.87
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.717

Solubility and Chemical Reactivity

The solubility and chemical reactivity of di(1H-imidazol-1-yl)methanimine are important considerations for its application in various chemical processes and formulations. The compound's LogP value of -0.87 indicates that it is more soluble in water than in octanol, suggesting hydrophilic characteristics . This hydrophilicity is consistent with the presence of multiple nitrogen atoms in the imidazole rings and the methanimine bridge, which can participate in hydrogen bonding with water molecules. The compound's moderate polar surface area (PSA) of 59.49 square angstroms further supports its capacity for interaction with polar solvents . These solubility characteristics influence the compound's behavior in biological systems, its potential for drug development, and its applications in aqueous reaction media.

Di(1H-imidazol-1-yl)methanimine possesses several reactive sites that contribute to its chemical behavior. The nitrogen atoms in the imidazole rings and the methanimine bridge can act as Lewis bases, enabling the compound to coordinate with metal ions and other Lewis acids. This coordinative ability makes di(1H-imidazol-1-yl)methanimine potentially useful in catalyst development and metal complex formation. The imidazole rings contain acidic protons that can be deprotonated under basic conditions, leading to nucleophilic species capable of participating in various organic reactions. Additionally, the methanimine bridge introduces a degree of reactivity associated with imine functionality, which can undergo hydrolysis, reduction, and addition reactions under appropriate conditions. These chemical properties collectively contribute to the compound's versatility in synthetic applications and coordination chemistry.

Structural Characteristics

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